molecular formula C9H10BrNO2 B14810402 2-Bromo-3-cyclopropoxy-4-methoxypyridine

2-Bromo-3-cyclopropoxy-4-methoxypyridine

Cat. No.: B14810402
M. Wt: 244.08 g/mol
InChI Key: NLUXDYKWAMUCCP-UHFFFAOYSA-N
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Description

2-Bromo-3-cyclopropoxy-4-methoxypyridine is an organic compound with the molecular formula C9H10BrNO. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The compound features a bromine atom at the 2nd position, a cyclopropoxy group at the 3rd position, and a methoxy group at the 4th position on the pyridine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-cyclopropoxy-4-methoxypyridine typically involves the bromination of 3-cyclopropoxy-4-methoxypyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to control the reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-cyclopropoxy-4-methoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically used

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-3-cyclopropoxy-4-methoxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-3-cyclopropoxy-4-methoxypyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropoxy and methoxy groups can influence the compound’s binding affinity and specificity, while the bromine atom can serve as a reactive site for further modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-cyclopropoxy-4-methoxypyridine is unique due to the presence of the cyclopropoxy group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

2-bromo-3-cyclopropyloxy-4-methoxypyridine

InChI

InChI=1S/C9H10BrNO2/c1-12-7-4-5-11-9(10)8(7)13-6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

NLUXDYKWAMUCCP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)Br)OC2CC2

Origin of Product

United States

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